3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
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Overview
Description
3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrrole derivative with an appropriate amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. The choice of reagents and reaction conditions is tailored to minimize waste and environmental impact while ensuring cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed:
Scientific Research Applications
3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in kinase inhibition research.
Medicine: It has potential therapeutic applications, including the development of kinase inhibitors for cancer treatment.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine exerts its effects involves the inhibition of specific molecular targets, such as receptor tyrosine kinases. By binding to these targets, the compound modulates signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
5H-Pyrrolo[2,3-b]pyridine
Pyrrolopyrazine derivatives
Uniqueness: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is distinguished by its specific structural features and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-10-8-6(5)2-3-7(9)11-8/h2-4H,1H3,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILXFRBRAMNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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